1-(叔丁基氨基)-3-(萘-2-氧基)丙烷-2-醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

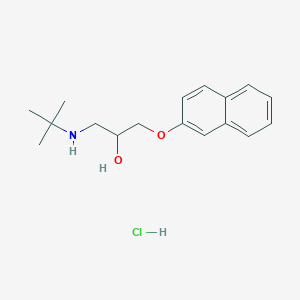

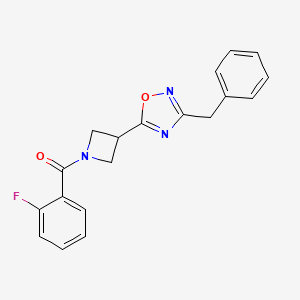

1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a compound that has been studied in the context of adrenergic receptor antagonists. The compound is structurally related to other naphthalene derivatives that have been synthesized and analyzed for their chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a 7-aza analog of 5-(3-tert-butylamino-2-hydroxy) propoxy-3, 4-dihydrocarbostyril hydrochloride, which shares a similar tert-butylamino and hydroxy functional group arrangement, was synthesized through a multi-step process involving the treatment of N-acetylpiperidine-3, 5-dione with acryloyl chloride, followed by dehydrogenation and reductive debenzylation, and finally alkylation and amination steps . This synthesis route may offer insights into potential methods for synthesizing 1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride.

Molecular Structure Analysis

The molecular structure of related naphthalene derivatives has been characterized using X-ray analysis. For example, derivatives of 1,1,2,2-tetraphenyl-3,8-dichlorobuta[b]naphthalene with tert-butyl substitutions have been found to have extremely long C-C bonds, with lengths up to 1.729 Å . This information is relevant for understanding the steric effects that tert-butyl groups may have on the molecular structure of 1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride.

Chemical Reactions Analysis

The reactivity of tert-butyl substituted naphthalene derivatives can be inferred from studies on similar compounds. For instance, the chlorination of di-tert-butyl-2-naphthol leads to unexpected products due to the influence of annelation and chlorine substitution, as evidenced by 13C NMR spectroscopy . This suggests that the chemical reactivity of 1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride may also be influenced by the presence of tert-butyl groups and other substituents.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride are not detailed in the provided papers, the properties of structurally related compounds have been studied. The steric bulk of tert-butyl groups can significantly affect the physical properties such as melting points and solubility, as well as chemical properties like bond lengths and reactivity patterns . These studies provide a foundation for predicting the properties of the compound .

科学研究应用

对映选择性荧光传感

1,8-双(3-叔丁基-9-吖啶基)萘 N, N'-二氧化物已合成用于对映选择性荧光传感手性氨基醇,展示了在分析化学中的应用潜力。该化合物形成用于荧光配体取代测定的高荧光钪配合物,允许准确测量微摩尔浓度下多种氨基醇的总量和对映体过量 (Liu, Pestano, & Wolf, 2008).

自组装成囊泡结构

一类新型线性芳酰胺低聚物已由萘-2,7-二胺和苯-1,3,5-三羧酸链段设计而成。这些低聚物在甲醇中自组装成囊泡结构,由低聚酰胺主链的有序堆叠驱动,末端的叔丁氧羰基氨基基团起着至关重要的作用。这种自组装过程对新材料和药物递送系统的发展具有启示 (Xu et al., 2009).

作为抗癌药物的潜力

1-[2-(2-甲氧基苯基氨基)乙基氨基]-3-(萘-1-氧基)丙烷-2-醇,萘托匹的类似物,已显示出作为一种新型抗癌药物的希望。它诱导多种人类癌细胞系中的细胞死亡,并有效抑制小鼠中的肿瘤生长,为癌症治疗带来希望 (Nishizaki et al., 2014).

环己烯氧化中的催化活性

已合成出新型钴酞菁配合物,带有 1,3-双(萘-1-氧基)丙烷-2-醇和 1,3-双(萘-2-氧基)丙烷-2-醇,并显示出使用不同氧化剂氧化环己烯的催化活性。这项研究探索了这些配合物在催化过程中的潜力,为绿色化学领域做出了贡献 (Aktaş et al., 2013).

萘的叔丁基化

已研究了三级丁醇在铈改性的 HY 沸石上对萘的叔丁基化,用于生产 PEN 的基本起始原料 2,6-DAN。该工艺说明了铈改性 HY 沸石在提高化学合成中选择性和效率方面的潜在应用 (Huang et al., 2017).

属性

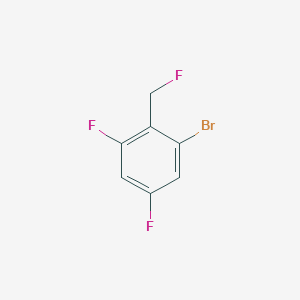

IUPAC Name |

1-(tert-butylamino)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2.ClH/c1-17(2,3)18-11-15(19)12-20-16-9-8-13-6-4-5-7-14(13)10-16;/h4-10,15,18-19H,11-12H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVVDQWVCKTKSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC2=CC=CC=C2C=C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)benzamide](/img/structure/B2565458.png)

![2-Chloro-N-[(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]propanamide](/img/structure/B2565466.png)

![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2565468.png)

![2-{4-[5-Tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2565474.png)

![3-((5-((pyridin-2-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2565477.png)

![N-(2-furylmethyl)-4-oxo-3-pentyl-2-[(pyridin-4-ylmethyl)thio]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2565481.png)